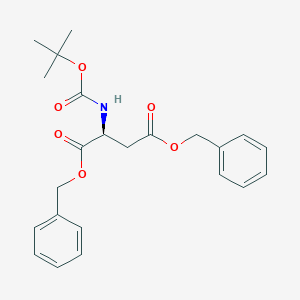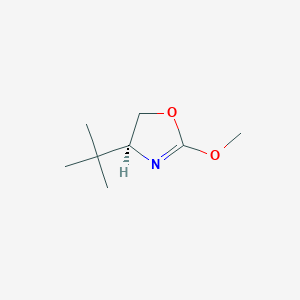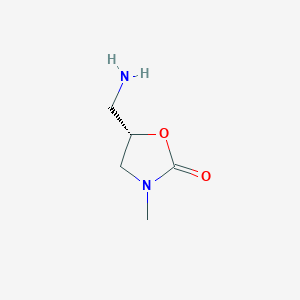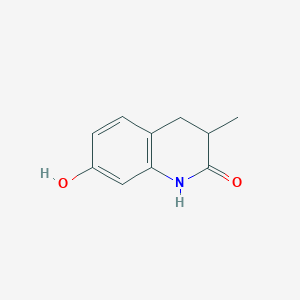
Boc-Asp(Obzl)-Obzl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Asp(Obzl)-Obzl: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl groups are protected by benzyl (Obzl) groups. This compound is commonly used in peptide synthesis to protect functional groups during the reaction process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(Obzl)-Obzl typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Groups: The carboxyl groups are protected by benzyl (Obzl) groups. This can be done by reacting the Boc-protected aspartic acid with benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Boc-Asp(Obzl)-Obzl undergoes deprotection reactions to remove the Boc and Obzl groups. The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), while the Obzl groups can be removed using catalytic hydrogenation.
Substitution Reactions: The protected aspartic acid can undergo substitution reactions where the protected groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen gas for Obzl removal.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Deprotected Aspartic Acid: After deprotection, the major product is aspartic acid.
Substituted Derivatives: Depending on the substitution reactions, various derivatives of aspartic acid can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-Asp(Obzl)-Obzl is used in the synthesis of peptides, where it serves as a protected building block to prevent unwanted side reactions.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research purposes.
Medicine:
Drug Development: Utilized in the development of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
Mechanism: The primary function of Boc-Asp(Obzl)-Obzl is to protect the functional groups of aspartic acid during chemical reactions. The Boc group protects the amino group, while the Obzl groups protect the carboxyl groups. These protective groups are removed after the desired reactions are completed, yielding the unprotected aspartic acid or its derivatives.
Molecular Targets and Pathways: The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides and proteins that may have specific targets and pathways.
Comparación Con Compuestos Similares
Boc-Asp(OMe)-OMe: Similar compound where the carboxyl groups are protected by methyl (OMe) groups instead of benzyl groups.
Fmoc-Asp(Obzl)-Obzl: Another derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness: Boc-Asp(Obzl)-Obzl is unique in its combination of protective groups, which provide stability and ease of removal under specific conditions, making it particularly useful in peptide synthesis.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-19(21(26)29-16-18-12-8-5-9-13-18)14-20(25)28-15-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1 |
Clave InChI |
ORYQVZVMWMCZSK-IBGZPJMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)



